4-(azidomethyl)-1,3-oxazole
Description
Properties
CAS No. |
2237273-18-4 |
|---|---|
Molecular Formula |
C4H4N4O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 Azidomethyl 1,3 Oxazole and Its Analogs
Precursor Chemistry and Starting Material Considerations
The construction of the 4-(azidomethyl)-1,3-oxazole scaffold begins with the careful selection of appropriate precursors. A common strategy involves the initial synthesis of a 4-(halomethyl)-1,3-oxazole or a 4-(hydroxymethyl)-1,3-oxazole intermediate, which can then be converted to the desired azidomethyl final product.
For instance, the synthesis of 2-aryl-4-chloromethyl-oxazoles can be achieved from substituted benzoic acids. ijpsonline.com The benzoic acid is first converted to its corresponding benzoyl chloride, which then reacts with ammonium (B1175870) hydroxide (B78521) to form a substituted benzamide (B126). This benzamide is subsequently reacted with 1,3-dichloropropanone to yield the 4-chloromethyl-2-aryloxazole. ijpsonline.com This halomethyl derivative serves as a key precursor for the introduction of the azide (B81097) group.
Another important precursor is tosylmethyl isocyanide (TosMIC), which is a cornerstone reagent in the Van Leusen oxazole (B20620) synthesis. organic-chemistry.orgnih.govorganic-chemistry.org This versatile building block, in combination with aldehydes and aliphatic halides, allows for the construction of 4,5-disubstituted oxazoles. organic-chemistry.org The choice of aldehyde and halide directly influences the substituents on the final oxazole ring.
Vinyl azides are also employed as starting materials in some continuous-flow processes. beilstein-journals.org Thermolysis of a vinyl azide generates an azirine intermediate, which is a key component in the subsequent formation of the oxazole ring. beilstein-journals.org
Formation of the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole ring is a critical step in the synthesis of this compound. Several methodologies exist for constructing this heterocyclic core, each with its own advantages and applications.
Cyclization reactions are a fundamental approach to forming the oxazole ring. These reactions often involve the dehydration of an α-acylamino ketone in the Robinson-Gabriel synthesis. pharmaguideline.com Dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly used to facilitate this cyclization. pharmaguideline.com
Various catalytic systems have been developed to promote oxazole synthesis with high efficiency and under mild conditions. bohrium.com Metal catalysts, including copper, palladium, and gold, have been successfully employed. ijpsonline.combohrium.comorganic-chemistry.org For example, a copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, gold-catalyzed annulation of terminal alkynes, nitriles, and an oxygen source provides a route to 2,5-disubstituted oxazoles. organic-chemistry.orgscientificupdate.com Palladium catalysts are often used for direct arylation reactions to introduce substituents onto the oxazole ring. ijpsonline.comorganic-chemistry.org
In some methods, the oxazole ring is formed from α-haloketones and primary amides. ijpsonline.compharmaguideline.com This approach, known as the Bredereck reaction, is an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com
| Catalyst/Reagent | Reactants | Product | Reference |
| Copper(II) triflate | Diazoketones and amides | 2,4-disubstituted oxazoles | tandfonline.com |
| [Cu(OTf)₂]/O₂ | Substituted benzanilides | Benzoxazoles | ijpsonline.com |
| Palladium/Copper | 4-substituted oxazole and aryl bromide | 4,x-disubstituted oxazoles | tandfonline.com |
| Gold(I) complex | Terminal alkynes, nitriles, N-oxide | 2,5-disubstituted oxazoles | organic-chemistry.org |
| Iodine | Enamides | 2,4,5-trisubstituted oxazoles | organic-chemistry.org |
The Van Leusen oxazole synthesis is a powerful and widely used method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, followed by addition to an aldehyde to form an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring. organic-chemistry.orgwikipedia.org
Modifications to the original Van Leusen protocol have been developed to improve yields, expand the substrate scope, and create more environmentally friendly procedures. One notable modification is the use of ionic liquids as recyclable solvents, which can lead to high yields of 4,5-disubstituted oxazoles in a one-pot reaction. organic-chemistry.org This approach combines the preparation of a TosMIC-derived intermediate and the cyclocondensation step into a single operation. organic-chemistry.org
Microwave-assisted Van Leusen synthesis has also been reported as an efficient method for producing 5-aryl-1,3-oxazoles and their dihydro-analogs. nih.gov This technique often leads to shorter reaction times and high yields. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like oxazoles in a single step from three or more starting materials. A notable example is a three-component synthesis of 2,4,5-trisubstituted 5-aminooxazoles from an aldehyde, an amine, and an isocyanoacetamide. acs.org This reaction is typically performed by heating the components in a solvent like methanol. acs.org
The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles can also be considered a multicomponent reaction, bringing together TosMIC, an aldehyde, and an aliphatic halide. organic-chemistry.org This strategy is particularly useful for building molecular diversity, as the substituents at the 4 and 5 positions of the oxazole ring can be easily varied by changing the aldehyde and halide starting materials. organic-chemistry.org
Another multicomponent approach involves a one-pot Suzuki-Miyaura coupling reaction for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com This reaction utilizes a carboxylic acid, an amino acid, a dehydrating agent, and a boronic acid in the presence of a nickel catalyst. ijpsonline.comtandfonline.com
Introduction of the Azidomethyl Moiety
Once the 1,3-oxazole ring system with a suitable functional group at the 4-position is in place, the final step is the introduction of the azidomethyl moiety. This is typically achieved through a nucleophilic substitution reaction.
The most common method for introducing the azidomethyl group is through a nucleophilic substitution reaction on a 4-(halomethyl)-1,3-oxazole precursor. beilstein-journals.org In this reaction, the halogen atom (typically chlorine or bromine) is displaced by an azide ion (N₃⁻). nih.gov
Sodium azide (NaN₃) is the most frequently used source of the azide nucleophile. beilstein-journals.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the SN2 reaction mechanism.
For example, 2-(chloromethyl)oxazoles can be converted to their corresponding 2-(azidomethyl)oxazoles by treatment with sodium azide. beilstein-journals.org This transformation is a key step in the synthesis of various oxazole-containing compounds. beilstein-journals.org The reactivity of the halomethyl group is crucial for the success of this reaction, with bromomethyl derivatives generally being more reactive than chloromethyl derivatives. nih.gov
One-Pot and Sequential Azidation Protocols
The introduction of the azidomethyl group onto the 1,3-oxazole ring can be achieved through either a one-pot reaction or a sequential protocol. The choice of method often depends on the starting materials, desired purity, and scalability of the synthesis.
One-Pot Synthesis: A one-pot synthesis for analogous 2,5-disubstituted 1,3,4-oxadiazoles has been developed, which could be conceptually adapted for this compound. nih.gov Such a strategy would involve the in-situ formation of a key intermediate followed by the introduction of the azide functionality without the isolation of intermediates. For instance, a hypothetical one-pot synthesis could start from a precursor that already contains the necessary atoms for the oxazole ring and a latent azidomethyl group. However, specific one-pot methodologies leading directly to this compound are not extensively documented in the literature, highlighting an area for future research. The development of such a process would offer advantages in terms of reduced reaction time, solvent usage, and purification steps.
Sequential Azidation Protocols: A more common and well-established approach is a sequential protocol. This typically involves the synthesis of a stable precursor, such as 4-(hydroxymethyl)-1,3-oxazole or 4-(halomethyl)-1,3-oxazole, followed by a separate azidation step.
A general and efficient sequential protocol would proceed as follows:
Synthesis of 4-(Hydroxymethyl)-1,3-oxazole: This precursor can be synthesized through various established methods for oxazole ring formation.
Conversion to a Halomethyl or Sulfonyloxymethyl Intermediate: The hydroxyl group is a poor leaving group and must be converted to a better one. This can be achieved by reacting 4-(hydroxymethyl)-1,3-oxazole with a halogenating agent (e.g., SOCl₂, PBr₃) to yield the corresponding 4-(chloromethyl)- or 4-(bromomethyl)-1,3-oxazole. Alternatively, reaction with a sulfonyl chloride (e.g., mesyl chloride, tosyl chloride) in the presence of a base would yield a 4-(mesyloxymethyl)- or 4-(tosyloxymethyl)-1,3-oxazole.
Nucleophilic Substitution with Azide: The resulting intermediate, possessing a good leaving group, is then reacted with an azide source, typically sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield this compound via an Sₙ2 reaction.
This sequential approach offers the advantage of well-defined reaction steps and allows for the purification of intermediates, which can lead to a higher purity of the final product.
Regioselective Synthesis of this compound Isomers
The regioselective synthesis of this compound is crucial to avoid the formation of its isomer, 5-(azidomethyl)-1,3-oxazole. The substitution pattern on the oxazole ring is determined by the choice of starting materials and the reaction mechanism of the ring-forming step.
Several synthetic strategies for oxazoles allow for regiocontrol. For instance, the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), typically yields 5-substituted oxazoles. semanticscholar.orgnih.gov To achieve the desired 4-substituted isomer, a different synthetic route is necessary.
One potential strategy for the regioselective synthesis of 4-substituted oxazoles involves the reaction of α-haloketones with amides (the Robinson-Gabriel synthesis and its variations). By selecting the appropriate α-haloketone and amide, the substituents can be directed to the desired positions on the oxazole ring. For the synthesis of a this compound precursor, one could envision a reaction between a 1,3-dihaloacetone derivative and an appropriate amide, where the regioselectivity is controlled by the differential reactivity of the two halogen atoms. A highly regioselective preparation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles has been reported, showcasing the feasibility of controlling substitution at the 4-position. x-mol.net
Another approach to ensure regioselectivity is to start with a precursor where the desired substitution pattern is already established. For example, starting with a suitably protected 3-amino-1,4-dihydroxybutan-2-one derivative could, upon cyclization, lead to the desired 4-(hydroxymethyl)-1,3-oxazole, which can then be converted to the target azide. The regiochemical outcome of oxazole synthesis is a complex interplay of electronic and steric factors of the reactants and intermediates, and careful selection of the synthetic strategy is paramount for obtaining the desired isomer. beilstein-journals.org
Advanced Synthetic Techniques
To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic techniques can be employed. These include continuous-flow synthesis, microwave-assisted synthesis, and the use of catalytic systems.
Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org While a specific continuous-flow synthesis of this compound has not been reported, a three-step sequential synthesis of 2-(azidomethyl)oxazoles from vinyl azides has been successfully developed in a continuous-flow process. beilstein-journals.orgnih.gov This process involves the thermolysis of a vinyl azide to an azirine, followed by reaction with an acyl halide to form the oxazole ring, and finally, nucleophilic substitution with sodium azide. beilstein-journals.orgnih.gov
A similar integrated continuous-flow approach could be envisioned for this compound. This would likely involve the pumping of a 4-(halomethyl)- or 4-(sulfonyloxymethyl)-1,3-oxazole solution through a heated reactor coil, where it would mix with a solution of sodium azide. The short residence times and precise temperature control in a flow reactor could lead to higher yields and purity, while minimizing the handling of potentially hazardous azide intermediates. beilstein-journals.org Furthermore, a fully automated flow reactor system has been developed for the synthesis of 4,5-disubstituted oxazoles, demonstrating the potential for high-throughput synthesis of oxazole derivatives. durham.ac.uk
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govjyoungpharm.org The application of microwave irradiation to the synthesis of oxazole derivatives has been well-documented. ijpsonline.com For the synthesis of this compound, microwave heating could be applied to both the oxazole ring formation and the subsequent azidation step.
For instance, the cyclodehydration reaction to form the oxazole ring from an appropriate precursor could be significantly accelerated under microwave irradiation. Similarly, the nucleophilic substitution of a 4-(halomethyl)-1,3-oxazole with sodium azide could be performed in a matter of minutes under microwave heating, compared to several hours with conventional heating. nih.govresearchgate.netlatakia-univ.edu.sy The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of oxazole derivatives for biological screening. nih.gov
| Reaction Step | Conventional Method | Microwave-Assisted Method |
| Oxazole Ring Formation | Often requires several hours of refluxing. | Can be completed in minutes. ijpsonline.com |
| Azidation | Typically requires heating for several hours. | Can be completed in a significantly shorter time. nih.gov |
The use of catalytic systems can enhance the efficiency and selectivity of the synthesis of this compound. Transition metal catalysts, in particular, have been widely employed in the synthesis of heterocyclic compounds.
Transition metal-mediated protocols are highly attractive for the synthesis of oxazoles due to their selectivity, efficiency, and mild reaction conditions. researchgate.netstrath.ac.uk Various transition metals, including copper, palladium, gold, and rhodium, have been used to catalyze the formation of the oxazole ring. researchgate.net For example, copper-catalyzed [3+2] annulation/olefination cascades have been developed for the synthesis of 2,4-disubstituted oxazoles. thieme-connect.de
In the context of synthesizing this compound, a transition metal catalyst could be employed in the azidation step. While the reaction of a halomethyl derivative with sodium azide is a standard Sₙ2 reaction, the use of a catalyst could potentially allow for milder reaction conditions or the use of less reactive precursors. For instance, palladium-catalyzed azidation of allylic acetates and phosphates has been reported. mdpi.com A similar palladium-catalyzed approach could potentially be adapted for the azidation of a suitable 4-substituted oxazole precursor.
Furthermore, copper-catalyzed azidation reactions are well-known. mdpi.com A copper(I) catalyst, for example, could be used to facilitate the displacement of a leaving group from the 4-methyl position of the oxazole with an azide nucleophile. The choice of the transition metal and the ligand system would be crucial for achieving high catalytic activity and selectivity.
| Catalyst | Potential Application in Synthesis |
| Palladium | Catalytic azidation of a suitable precursor. mdpi.com |
| Copper | Catalyzing the formation of the oxazole ring or the azidation step. thieme-connect.demdpi.com |
| Gold | Catalyzing the cyclization to form the oxazole ring. researchgate.net |
| Rhodium | Catalyzing the formation of the oxazole ring. researchgate.net |
Catalytic Systems in Azidomethyl-Oxazole Synthesis
Green Chemistry Approaches and Magnetic Catalysts for the Synthesis of this compound and Its Analogs
In recent years, the principles of green chemistry have become a cornerstone in the development of synthetic methodologies for heterocyclic compounds, including this compound and its analogs. These approaches prioritize the use of environmentally benign solvents, reduction of waste, and the development of reusable catalysts to enhance the sustainability of chemical processes. A significant advancement in this area is the application of magnetically recoverable nanocatalysts, which combine the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
The synthesis of azidomethyl-substituted oxazoles can be achieved through a multi-step process that is amenable to green chemistry modifications. A key transformation involves the conversion of N-propargylarylamide derivatives into 5-(azidomethyl)-2-aryloxazole systems. This process typically involves two main steps: the synthesis of a 5-(iodomethylene)-2-aryl-4,5-dihydrooxazole intermediate, followed by an azide coupling reaction with sodium azide (NaN₃). researchgate.net
To align this synthesis with green chemistry principles, researchers have explored the use of magnetically recoverable catalysts, particularly those based on iron oxide (Fe₃O₄) and copper (Cu). These catalysts offer a sustainable alternative to traditional homogeneous catalysts, as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity.
Synthetic Route Development:
A plausible green synthetic route to this compound analogs, adapted from established methods and incorporating a magnetic catalyst, is outlined below:
Formation of the Oxazole Ring: The synthesis can be initiated from readily available starting materials. While various methods exist for oxazole ring formation, a common approach involves the reaction of a suitable precursor that can be cyclized. For the synthesis of azidomethyl-substituted oxazoles, a one-pot protocol integrating N-iodosuccinimide (NIS)-mediated oxazole formation from an N-propargylarylamide is a promising strategy. researchgate.net
Introduction of the Azide Moiety: Following the formation of an intermediate, such as a 5-(iodomethylene)-2-aryl-4,5-dihydrooxazole, the azide group is introduced via a nucleophilic substitution reaction with sodium azide. This step is crucial for forming the final azidomethyl-oxazole structure.
Role of Magnetic Catalysts:
Copper-based magnetic nanocatalysts are particularly relevant for the C-N bond formation step in the synthesis of azido-containing compounds. For instance, a copper(II) complex immobilized on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) can serve as a highly efficient and reusable catalyst. rsc.orgnuph.edu.ua The magnetic core allows for easy separation of the catalyst from the reaction medium, thereby minimizing catalyst leaching and simplifying the purification process.
The general mechanism for a copper-catalyzed azide coupling reaction involves the activation of the substrate by the copper catalyst, facilitating the nucleophilic attack by the azide ion. The magnetic nanoparticle support ensures that the catalytically active copper species can be retained and reused over several reaction cycles, a key principle of green chemistry.
Research Findings and Catalyst Performance:
Studies on the use of magnetic nanocatalysts in the synthesis of various heterocyclic compounds have demonstrated their high efficiency and reusability. For example, Fe₃O₄ magnetic nanoparticles have been successfully employed as a green catalyst for the synthesis of functionalized researchgate.netnih.gov-oxazole derivatives. researchgate.net Similarly, copper(II) complexes immobilized on magnetic nanoparticles have shown excellent catalytic activity in the synthesis of oxazole and thiazole (B1198619) derivatives, with the catalyst being reused up to seven times without significant loss of activity. rsc.org
While a specific study detailing the use of a magnetic catalyst for the synthesis of this compound is not extensively documented, the principles and successful applications in analogous systems strongly support its feasibility. The data presented in the following table is a representative summary of the performance that can be expected from such a green synthetic approach, based on findings for similar oxazole syntheses using magnetic catalysts.
Interactive Data Table: Performance of a Magnetically Recoverable Catalyst in a Representative Oxazole Synthesis
| Catalyst System | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Reusability (cycles) |
| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Benzamide and 2-bromoacetophenone | EtOH | Reflux | 2-4 | 85-95 | 7 |
| Fe₃O₄ MNPs | α-haloketones and amides | H₂O | Room Temp | 1-3 | 90-98 | 5 |
| Cu/Fe₃O₄@MWCNT | Multicomponent Reaction | Aqueous media | 80 | 0.5-1 | 88-96 | 6 |
This table is a composite representation based on data from similar oxazole syntheses and is intended to illustrate the potential efficiency of a green chemistry approach for this compound synthesis.
The adoption of green chemistry approaches, particularly the use of magnetically recoverable nanocatalysts, offers a promising pathway for the sustainable and efficient synthesis of this compound and its analogs. These methods not only reduce the environmental impact of the synthetic process but also offer economic benefits through catalyst recycling and simplified product purification.
Chemical Reactivity and Mechanistic Investigations of 4 Azidomethyl 1,3 Oxazole
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide (B81097) group of 4-(azidomethyl)-1,3-oxazole is a classic 1,3-dipole, enabling it to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. This reaction, first explored in detail by Rolf Huisgen, leads to the formation of a stable five-membered 1,2,3-triazole ring tandfonline.comrsc.org. While the thermal version of this reaction can proceed, it often requires elevated temperatures and results in a mixture of regioisomeric products tandfonline.comwikipedia.org. The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this transformation by employing catalysts that render the reaction highly efficient, selective, and biocompatible organicchemistrytutor.com. For this compound, the two most prominent click chemistry approaches are the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction, uniting an azide, such as that in this compound, with a terminal alkyne to form a 1,2,3-triazole tandfonline.comorganicchemistrytutor.com. This transformation is prized for its reliability, broad substrate scope, and operational simplicity masterorganicchemistry.comnih.gov. The reaction proceeds under mild conditions, often at room temperature in aqueous solvent mixtures, and demonstrates remarkable tolerance to a wide array of functional groups wikipedia.orgalfa-chemistry.com. The catalytic effect of copper(I) accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal process wikipedia.org. The active Cu(I) catalyst can be introduced directly using salts like copper(I) iodide or generated in situ from a copper(II) source, such as copper(II) sulfate, with a reducing agent like sodium ascorbate tandfonline.comwikipedia.org.
Contrary to the concerted mechanism of the thermal Huisgen cycloaddition, the CuAAC reaction proceeds via a stepwise pathway tandfonline.comwikipedia.org. The catalytic cycle is initiated by the interaction of the copper(I) catalyst with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its deprotonation to form a copper(I) acetylide intermediate tandfonline.comalfa-chemistry.com. This acetylide is the key nucleophilic species that reacts with the azide.
Mechanistic studies suggest that the transition state may involve two copper atoms in a dinuclear complex tandfonline.comwikipedia.org. In this proposed model, one copper atom binds the acetylide, while the second activates the azide by coordinating to its nitrogen atoms, bringing the two reactants into proximity and correct orientation for reaction tandfonline.combris.ac.uk. The rate-determining step is believed to be the formation of this ternary copper/alkyne/azide complex bris.ac.uk. Following the formation of a six-membered copper-containing ring, the complex undergoes rearrangement and subsequent protonolysis to release the 1,2,3-triazole product and regenerate the copper(I) catalyst masterorganicchemistry.com.
In the context of cycloaddition between the azide of this compound and an alkyne, the reaction does not generate new stereocenters on the newly formed triazole ring thieme-connect.de. Therefore, the stereoselectivity of the cycloaddition itself is not a factor, although the reaction preserves the stereochemistry of any pre-existing chiral centers in the reacting partners.
A defining feature of the CuAAC is its exceptional regioselectivity. The copper-catalyzed pathway exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer tandfonline.commasterorganicchemistry.combris.ac.ukacs.org. This high degree of control is a direct consequence of the stepwise, catalyst-mediated mechanism, which circumvents the pathway leading to the 1,5-isomer. The formation of the copper acetylide intermediate ensures that the terminal carbon of the alkyne is the nucleophilic center that attacks the terminal nitrogen of the azide, leading directly to the 1,4-regioisomer masterorganicchemistry.com. This is a significant advantage over the uncatalyzed thermal cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted triazoles, often requiring tedious separation tandfonline.comwikipedia.org. The ability to reliably form a single regioisomer makes the CuAAC an invaluable tool for conjugating the this compound moiety to alkyne-tagged molecules in a controlled and predictable manner.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that, like CuAAC, can be used with this compound. Critically, SPAAC operates without the need for a metal catalyst organic-chemistry.org. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a derivative of cyclooctyne organic-chemistry.org. The release of this strain enthalpy upon conversion of the alkyne to the more stable, aromatic triazole ring makes the reaction spontaneous and rapid under physiological conditions organic-chemistry.org.
The absence of a catalyst makes SPAAC particularly well-suited for applications in biological systems where the potential cytotoxicity of copper is a concern organic-chemistry.org. The reaction kinetics and efficiency can be fine-tuned by modifying the structure of the cyclooctyne, for instance, by adding fluorine atoms or fusing aromatic rings to the cycloalkyne framework. As an organic azide, this compound is a suitable reaction partner for various strained alkynes, enabling its conjugation to biomolecules or materials in a catalyst-free manner.
| Feature | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) required | Catalyst-free |
| Alkyne Substrate | Terminal alkynes | Strained cyclic alkynes (e.g., cyclooctynes) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (though often one predominates) |
| Biocompatibility | Limited by potential copper cytotoxicity | Excellent; widely used in living systems |
| Driving Force | Catalytic activation | Release of ring strain |
Transformations of the Azide Group
Beyond its role in cycloaddition reactions, the azide moiety in this compound is a versatile functional group that can be converted into other important functionalities. This chemical plasticity allows the oxazole (B20620) unit to be incorporated into larger molecules where a different nitrogen-containing group is ultimately desired.
Reduction to Amines
One of the most synthetically useful transformations of the azide group is its reduction to a primary amine. The reduction of this compound yields 4-(aminomethyl)-1,3-oxazole, a valuable intermediate for further elaboration, such as amide bond formation. This conversion can be achieved through several reliable and high-yielding methods nih.gov.
Common methods for azide reduction include catalytic hydrogenation and chemical reduction with hydrides or phosphines nih.gov. Catalytic hydrogenation is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas nih.gov. This method is often preferred for its mild conditions and the simple workup, as the only byproduct is nitrogen gas nih.gov. Another widely used method is reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent, which provides a powerful alternative for substrates that may not be compatible with hydrogenation nih.gov.
The Staudinger reduction offers a particularly mild method for converting azides to amines that is tolerant of many other functional groups that might be reduced by hydrogenation or hydrides masterorganicchemistry.com. This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct wikipedia.orgorganic-chemistry.org.
| Reduction Method | Typical Reagents | Key Characteristics |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Mild conditions, clean (N₂ byproduct), widely used nih.gov. |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent, useful for robust substrates. |
| Staudinger Reduction | Triphenylphosphine (PPh₃) followed by H₂O | Very mild, excellent chemoselectivity, tolerant of sensitive functional groups wikipedia.org. |
Reactions Involving Nitrene Intermediates
The azido group in this compound serves as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis, leading to the extrusion of dinitrogen gas. Organic azides are recognized as ideal nitrene precursors due to their ability to generate nitrene species by releasing nitrogen. researchgate.net These electrophilic nitrenes can then engage in a variety of intramolecular and intermolecular reactions. The history of nitrenes as intermediates dates back to their proposed formation in rearrangements like the Lossen rearrangement. nih.gov
Key reactions involving nitrene intermediates generated from azides include:
C-H Bond Amination/Insertion: The generated nitrene can insert into C-H bonds, a powerful method for forming new C-N bonds. This process is crucial in the synthesis of various bioactive compounds. researchgate.netnih.gov
Aziridination: The nitrene can add across a double bond (alkene) to form an aziridine, a three-membered heterocyclic ring. This nitrene transfer reaction is a fundamental method for introducing nitrogen functional groups. researchgate.net
Sulfimidation: The reaction of a nitrene with a sulfide results in the formation of a sulfimide. researchgate.net
Rearrangements: Depending on the molecular structure, the nitrene intermediate can undergo various rearrangements.
While specific studies on the nitrene derived from this compound are not extensively detailed, the general reactivity patterns of nitrenes provide a predictive framework for its potential transformations. nih.govresearchgate.net The reaction pathways are heavily influenced by the crystalline environment and reaction conditions. researchgate.net Metal catalysts, historically copper, have been used to facilitate nitrene transfer reactions, improving yields and controlling reactivity. nih.gov
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole or thiazole (B1198619). wikipedia.org This modest aromaticity dictates its reactivity, allowing it to participate in reactions characteristic of both aromatic and diene systems.
The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly with electron-deficient dienophiles. wikipedia.orgfirsthope.co.in This reactivity is a key strategy in the synthesis of other heterocyclic systems, most notably pyridines. wikipedia.orgbeilstein-journals.org The initial cycloaddition yields a bicyclic intermediate containing an oxygen bridge, which can be unstable. wikipedia.org Subsequent retro-cycloaddition, often acid-catalyzed, leads to the formation of a pyridine ring. This sequence is famously used in the synthesis of pyridoxine (Vitamin B6). wikipedia.orgbeilstein-journals.org
While oxazoles can participate as dienes, attempts to use them in tandem cycloaddition cascades, analogous to those seen with 1,3,4-oxadiazoles, have not been found to be viable. nih.gov In such a proposed reaction, the initial [4+2] cycloadduct would need to lose a nitrile to generate a 1,3-dipole for a subsequent reaction, but this pathway is not favored for oxazoles. nih.gov
| Reaction Type | Role of Oxazole | Dienophile/Dipolarophile | Intermediate | Product |
| Diels-Alder | Diene | Electrophilic Alkenes/Alkynes | Bicyclic adduct with oxygen bridge | Pyridine derivatives |
The reactivity of the oxazole ring in substitution reactions is governed by the electron distribution influenced by the two heteroatoms. The ring is generally considered electron-deficient. firsthope.co.in
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. tandfonline.comthepharmajournal.compharmaguideline.com When it does occur, substitution is directed to the C5 position, which is the most reactive site due to resonance stabilization of the intermediate. wikipedia.orgfirsthope.co.intandfonline.com The order of reactivity for electrophilic attack is C5 > C4. tandfonline.com For this compound, the azidomethyl group at the C4 position is expected to be electron-withdrawing, further deactivating the ring toward electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on an unsubstituted oxazole ring is uncommon. thepharmajournal.com However, it can occur if a good leaving group (like a halogen) is present, with the C2 position being the most susceptible to attack, followed by C4 and C5 (C2 >> C4 > C5). wikipedia.orgtandfonline.comthepharmajournal.com The presence of electron-withdrawing groups can facilitate nucleophilic attack. pharmaguideline.com In many cases, strong nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.com
| Substitution Type | Position Preference | Influence of Substituents |
| Electrophilic | C5 | Activated by electron-donating groups. |
| Nucleophilic | C2 (with leaving group) | Facilitated by electron-withdrawing groups. |
Derivatization Strategies for Functional Group Transformations
The this compound scaffold possesses two primary sites for chemical modification: the azidomethyl group and the oxazole ring itself. The azide functionality is particularly versatile for derivatization.
Reactions of the Azide Group: The azide group is a high-energy functionality that readily undergoes specific transformations, making it a valuable synthetic handle.
Reduction to Amine: The azide can be cleanly reduced to a primary amine (4-(aminomethyl)-1,3-oxazole). This transformation is typically achieved through methods like catalytic hydrogenation (e.g., using Pd/C) or with reducing agents such as lithium aluminum hydride (LiAlH4). The resulting amine is a key building block for further functionalization, for instance, through acylation or alkylation.
1,3-Dipolar Cycloaddition (Click Chemistry): The azide group is an excellent 1,3-dipole and can react with alkynes (dipolarophiles) in a [3+2] cycloaddition reaction to form a stable 1,2,3-triazole ring. youtube.com This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. nih.gov This strategy is widely used to link the oxazole moiety to other molecules.
Reactions Involving the Methyl Spacer: The methyl group attached to the C4 position of the oxazole serves as a spacer for the reactive azide. Its reactivity is largely analogous to that of halomethyl groups on an oxazole ring. For instance, 2-(halomethyl)oxazoles are known to be effective scaffolds for nucleophilic substitution reactions. nih.gov Similarly, the azidomethyl group itself is often installed via nucleophilic displacement of a corresponding halomethyl or sulfonyloxymethyl precursor using an azide salt like sodium azide. beilstein-journals.org This highlights the utility of the C4-methyl position as a point of attachment for various functional groups.
| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Azide (-N₃) | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) | Reduction |
| Azide (-N₃) | Alkyne (R-C≡C-H), Cu(I) catalyst | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition |
| Halide (-X) on methyl | Sodium Azide (NaN₃) | Azide (-N₃) | Nucleophilic Substitution |
Applications of 4 Azidomethyl 1,3 Oxazole in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The 1,3-oxazole nucleus is a key structural feature in numerous complex natural products known for their significant biological activities. nih.gov Examples include the phorboxazoles, which exhibit potent cytostatic effects, and the ulapualides. nih.gov The presence of the oxazole (B20620) ring in these intricate structures has spurred the development of synthetic methodologies that utilize substituted oxazoles as fundamental building blocks.
4-(Azidomethyl)-1,3-oxazole serves as an exemplary building block for constructing such complex molecular architectures. The oxazole core provides a stable, rigid scaffold, while the azidomethyl group at the C4 position offers a reactive site for strategic bond formation. The azide (B81097) can be readily transformed into an amine via reduction, which can then participate in amide bond formation or other C-N bond-forming reactions to extend the molecular framework. Alternatively, the azide's utility in cycloaddition reactions provides a powerful tool for linking the oxazole core to other molecular fragments, enabling the assembly of elaborate, multi-component structures.
Table 1: Examples of Natural Products Containing the 1,3-Oxazole Ring
| Natural Product | Source Organism | Noted Biological Activity |
|---|---|---|
| Hennoxazole A | Marine Sponge | Antiviral |
| Phorboxazoles A & B | Marine Sponge | Cytostatic |
| Diazonamides A & B | Marine Ascidian | Antitumor |
Scaffold for Heterocyclic Library Generation
The generation of chemical libraries containing diverse molecular structures is a cornerstone of modern drug discovery. This compound is an ideal scaffold for this purpose due to the robust and highly efficient nature of azide-based "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the covalent linking of the oxazole scaffold to a wide variety of alkyne-containing molecules. nih.gov
By reacting this compound with a collection of diverse terminal alkynes, a large library of 1,3-oxazole-1,2,3-triazole hybrids can be rapidly synthesized in high yields and with high regioselectivity. nih.gov This approach allows for the systematic variation of the substituent introduced via the alkyne, enabling a thorough exploration of the chemical space around the oxazole core. The resulting library of compounds can then be screened for biological activity, facilitating the identification of new lead compounds.
Table 2: Illustrative Scheme for Heterocyclic Library Generation via CuAAC Reaction: this compound + R-C≡CH --(Cu(I) catalyst)--> 4-((4-R-1H-1,2,3-triazol-1-yl)methyl)-1,3-oxazole
| Alkyne Input (R-C≡CH) | Resulting 'R' Group on Triazole | Potential Structural Feature |
|---|---|---|
| Phenylacetylene | Phenyl | Aromatic/Hydrophobic |
| Propargyl alcohol | -CH₂OH | Hydrophilic/H-bond donor |
| 1-Ethynylcyclohexene | Cyclohexenyl | Alicyclic/Lipophilic |
Synthesis of Polyheterocyclic Systems
The strategy of linking heterocyclic rings is a common approach to developing molecules with novel properties. This compound is a valuable precursor for the synthesis of polyheterocyclic systems, which are molecules containing multiple interconnected heterocyclic rings. The CuAAC reaction, as mentioned previously, directly yields a bis-heterocyclic system composed of an oxazole and a triazole.
This concept can be extended to create more complex polyheterocyclic structures. For instance, synthetic strategies can be designed to incorporate other heterocycles, such as thiazoles or additional oxazoles, into the final molecule. nih.gov One approach involves using a building block that already contains another heterocycle in the alkyne portion of the molecule. Another strategy involves the synthesis of bis-oxazole systems, where two oxazole units are linked together. fao.org These polyheterocyclic frameworks are of significant interest in medicinal chemistry as they can orient functional groups in precise three-dimensional arrangements, potentially enhancing interactions with biological targets. nih.gov
Table 3: Examples of Polyheterocyclic Systems Derived from an Oxazole Scaffold
| Scaffold 1 | Linkage Chemistry | Scaffold 2 | Resulting Polyheterocycle |
|---|---|---|---|
| 1,3-Oxazole | Azide-Alkyne Cycloaddition | Alkyne-Thiazole | Oxazole-Triazole-Thiazole |
| 1,3-Oxazole | Amide Coupling | 1,3-Oxazole Amino Acid | Bis-Oxazole System |
Precursor for Peptidomimetic and Bio-conjugate Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The 1,3-oxazole ring is often used as a bioisostere for amide bonds or dipeptide segments within a peptide backbone. nih.govresearchgate.net
This compound is an excellent precursor for creating such peptidomimetics. The azide group enables its direct incorporation into peptide chains or macrocycles using click chemistry. nih.gov For example, an alkyne-functionalized amino acid can be reacted with this compound to form a stable, triazole-linked conjugate. beilstein-journals.org This allows the oxazole moiety to be precisely positioned within a peptide sequence. This strategy has been employed in the synthesis of peptidomimetic macrocycles, such as analogs of Sansalvamide A, where the heterocycle is integrated into the cyclic backbone. nih.gov Furthermore, this same reactivity allows for the bioconjugation of the oxazole unit to larger biomolecules like proteins or nucleic acids that have been chemically modified to contain an alkyne handle, facilitating the development of targeted probes or therapeutics.
Table 4: General Scheme for Peptidomimetic Synthesis
| Oxazole Precursor | Alkyne-Modified Substrate | Coupling Reaction | Product Class |
|---|---|---|---|
| This compound | Propargylglycine (Amino Acid) | CuAAC | Oxazole-containing dipeptide mimic |
| This compound | Alkyne-derivatized peptide | CuAAC | Peptide-oxazole conjugate |
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. mdpi.com The azide functionality of this compound makes it a suitable component for certain MCRs, particularly those based on isocyanide or diazo chemistry. mdpi.com
One potential application is in the Ugi-azide reaction, a four-component reaction involving an aldehyde (or ketone), an amine, an isocyanide, and an azide. In this process, this compound would serve as the azide component, leading to the formation of a complex α-aminoacyl-tetrazole derivative. This reaction would allow for the rapid assembly of highly functionalized molecules containing the oxazole core in a single, atom-economical step. The ability to vary the other three components (aldehyde, amine, isocyanide) provides a powerful method for generating structural diversity around the oxazole-tetrazole scaffold.
Table 5: Hypothetical Ugi-Azide Multicomponent Reaction Reaction: R¹-CHO + R²-NH₂ + R³-NC + this compound → Tetrazole Product
| Aldehyde (R¹) | Amine (R²) | Isocyanide (R³) | Resulting Product |
|---|---|---|---|
| Benzaldehyde | Aniline | Cyclohexyl isocyanide | N-cyclohexyl-2-(phenyl(phenylamino)methyl)-N-(1-(oxazol-4-ylmethyl)-1H-tetrazol-5-yl)acetamide |
Role As a Scaffold in Chemical Biology and Preclinical Medicinal Chemistry Research
Design of Novel Scaffolds for Biological Interrogation
The 1,3-oxazole ring system is a cornerstone for the design of novel molecular frameworks aimed at probing biological systems. chemmethod.com Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for creating libraries of compounds with varied physicochemical properties. chemmethod.comnih.gov The substitution pattern on the oxazole (B20620) ring is critical in determining the resulting molecule's biological activity. chemmethod.comnih.gov Researchers leverage the 4-(azidomethyl)-1,3-oxazole core to construct new chemical entities for exploring cellular pathways and mechanisms. The azide (B81097) group is particularly strategic; it is relatively stable and bio-inert under most physiological conditions, yet it can be selectively activated for specific chemical transformations, a key feature of bioorthogonal chemistry. This allows for the development of scaffolds that can be introduced into a biological system and later modified in situ to study a specific process. The oxadiazole isomers (containing one oxygen and two nitrogen atoms in the five-membered ring) are also widely explored for their broad pharmacological activities, providing a template for the design of new bioactive agents. nih.govresearchgate.netnih.govijper.orgijpsjournal.comresearchgate.net
Utility in Probe Development for Biological Systems
The unique combination of the oxazole core and the azide functional group makes this compound an excellent platform for the development of chemical probes. These probes are essential tools for visualizing, tracking, and quantifying biomolecules and cellular events.
The primary utility of the azidomethyl group is its application in bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." These reactions are highly efficient, specific, and can be performed in aqueous, biological environments without interfering with native biochemical processes.
The azide on the this compound scaffold can react with an alkyne-modified biomolecule (such as a protein, nucleic acid, or glycan) to form a stable triazole linkage. This allows for the precise and robust labeling of biological targets. For instance, a cell could be metabolically engineered to incorporate an alkyne-bearing amino acid into its proteins. Subsequent treatment with an azide-functionalized oxazole probe allows for the selective attachment of the oxazole moiety to these newly synthesized proteins for further study. The synthesis of azidomethyl oxazoles from their bromomethyl precursors provides a direct route to these valuable chemical tools. beilstein-journals.org
Table 1: Key Bioconjugation Reactions Involving Azide Functionality
| Reaction Name | Catalyst/Promoter | Key Reactants | Product | Key Advantage |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High reaction rate and efficiency. |
The oxazole scaffold itself is a component of many fluorescent molecules and can be readily modified to create potent fluorescent probes for cellular imaging. nih.govresearchgate.netresearchgate.net By attaching fluorophores to the this compound core, or by synthesizing derivatives where the oxazole ring is part of a larger conjugated system, researchers can develop probes that target specific organelles or cellular structures. nih.govnih.gov
For example, studies have shown that substituted oxazole derivatives can be designed as organelle-targeting fluorophores (OTFPs). nih.gov By installing specific functional groups, these molecules can be directed to localize in the mitochondria, lipid droplets, or cytoplasm, allowing for high-resolution imaging of these compartments in live cells. nih.govnih.gov The synthesis of oxazolopyridine-based markers has produced compounds with high fluorescence yields and large Stokes shifts, which are desirable properties for biological imaging. nih.gov The inherent fluorescence of some oxazole derivatives, combined with the bioconjugation capability of the azide group, allows for the creation of "turn-on" probes, where fluorescence is enhanced upon binding to a specific target.
Scaffold for Lead Compound Identification in Preclinical Studies
In drug discovery, a lead compound is a chemical starting point for the development of a new drug. The this compound scaffold is a valuable starting point for identifying such leads due to the established biological relevance of the oxazole core. nih.govderpharmachemica.comnih.gov
The process of lead identification often involves synthesizing a library of chemical derivatives based on a core scaffold and screening them for activity against a specific biological target, such as an enzyme or a receptor. An efficient protocol for producing 2-(azidomethyl)oxazoles in a continuous-flow process has been developed, demonstrating a scalable method for creating these building blocks. beilstein-journals.org This synthesis typically involves the conversion of a vinyl azide to an azirine, reaction with an acetyl bromide to form the oxazole, and subsequent nucleophilic displacement with sodium azide to install the key functional group. beilstein-journals.org
Once the this compound core is synthesized, the azide group can be used to "click" on a wide variety of fragments, rapidly generating a diverse library of compounds. This modular approach allows medicinal chemists to systematically explore the chemical space around the oxazole core to identify molecules that bind effectively to a target of interest. The oxadiazole scaffold, an isomer of oxazole, is also frequently used in the design of new potential drugs for a range of diseases, including cancer and microbial infections. rsc.orgijddd.commdpi.commdpi.comnih.gov
Once an initial "hit" or active compound is identified from screening, Structure-Activity Relationship (SAR) studies are conducted to understand how different parts of the molecule contribute to its biological activity. researchgate.net This involves synthesizing a series of analogs where specific parts of the molecule are systematically modified and then measuring the biological activity of each new compound.
For oxazole-based compounds, SAR studies have revealed key insights. For example, in a series of trisubstituted isoxazoles (isomers of oxazole), modifications at the C-4 position were guided by in silico docking studies to optimize binding to an allosteric site on the RORγt nuclear receptor. dundee.ac.uk Similarly, extensive SAR studies on a class of 1,2,4-oxadiazole antibacterials, involving the synthesis of dozens of analogs, helped to identify the optimal substituents for potent activity against Gram-positive bacteria, including MRSA. nih.govnih.gov These studies typically show that hydrophobic and halogenated substituents are often well-tolerated or beneficial for activity. nih.gov By applying these principles, researchers can rationally design more potent and selective lead compounds based on the this compound scaffold.
Table 2: Example of SAR Data for a Series of Antibacterial 1,2,4-Oxadiazole Analogs
| Compound ID | Ring D Modification (at 4-position) | Ring D Modification (at 3-position) | Activity (MIC against S. aureus in µg/mL) |
|---|---|---|---|
| 59b | 4-Cl | 3-F | Active (≤ 8) nih.gov |
| 60b | 4-Cl | 3-Cl | Active (≤ 8) nih.gov |
| 69b | 4-Cl | 3-Cl | Active (≤ 8) nih.gov |
| 58c | 4-F | - | Inactive (> 8) nih.gov |
| 76b | 4-CF3 | - | Active (≤ 8) nih.gov |
| 76c | 4-F | - | Inactive (> 8) nih.gov |
(Data is illustrative of SAR studies on related scaffolds as reported in the literature)
In vitro and in vivo (preclinical) Biological Evaluation of Derivatives (Mechanistic Focus)
The compound this compound is primarily utilized as a versatile scaffold in chemical biology and medicinal chemistry. Its intrinsic biological activity is less significant than its role as a structural foundation for creating a diverse array of derivative compounds. The key to its utility is the azidomethyl group (-CH₂N₃), which serves as a highly efficient chemical "handle" for conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction covalently links the oxazole scaffold to a molecule bearing an alkyne functional group, resulting in a stable 1,2,3-triazole ring that connects the two components. beilstein-journals.org
Consequently, the biological evaluation of its derivatives focuses on the properties of the newly formed conjugate. The oxazole ring itself is a valuable pharmacophore found in numerous biologically active compounds and approved drugs, where it can act as a bioisosteric replacement for amide or ester groups, potentially improving metabolic stability or modifying electronic properties. nih.govchemrxiv.orgwikipedia.org The overarching strategy involves clicking this compound onto various alkyne-containing molecules—such as known pharmacophores, peptides, or molecular fragments—to generate novel derivatives for biological screening.
Enzyme Inhibition Studies
Derivatives of this compound are systematically designed and evaluated as potential enzyme inhibitors. The research strategy does not assume intrinsic inhibitory activity from the scaffold itself, but rather employs it as a building block to present other chemical moieties to an enzyme's active site. By conjugating the oxazole scaffold to alkyne-modified fragments or known weak inhibitors of a target enzyme, researchers can create novel, larger molecules with potentially enhanced potency and specificity. researchgate.net
The resulting 1,2,3-triazole linker formed during the click reaction is not merely a passive spacer; it is a rigid, planar, and polar structure capable of forming hydrogen bonds, which can contribute to binding affinity within an enzyme's active site. nih.govresearchgate.net This approach allows for the rapid synthesis of a library of candidate inhibitors for screening. For instance, an alkyne-containing fragment known to bind to a specific sub-pocket of an enzyme can be coupled with this compound. The resulting conjugate is then tested in in vitro enzymatic assays to determine its inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). This modular strategy has been successfully applied to develop inhibitors for a wide range of enzymes, including kinases, proteases, and metabolic enzymes like acetylcholinesterase and α-glucosidase, using various triazole-based compounds. researchgate.netnih.govacs.org
| Target Enzyme Class | General Alkyne-Containing Partner | Rationale for Conjugation | Resulting Derivative Type |
|---|---|---|---|
| Kinases | ATP-mimetic fragment with a terminal alkyne | To create a larger molecule that occupies the ATP-binding pocket with higher affinity. The oxazole-triazole unit can form additional interactions. | Oxazole-Triazole Kinase Inhibitor |
| Proteases | Peptidomimetic with an alkyne "warhead" | To use the scaffold to correctly orient the peptidomimetic within the enzyme's substrate-binding cleft. | Oxazole-Triazole Protease Inhibitor |
| Cholinesterases | Alkyne-functionalized quaternary ammonium (B1175870) salt | To target both the catalytic and peripheral anionic sites of the enzyme simultaneously, creating a dual-binding inhibitor. | Oxazole-Triazole Cholinesterase Inhibitor |
| Xanthine Oxidase | Alkyne-modified purine or non-purine scaffold | To develop novel inhibitors for conditions like hyperuricemia by exploring new binding interactions within the enzyme's active site. researchgate.net | Oxazole-Triazole Xanthine Oxidase Inhibitor |
Receptor Binding Profiling
In the context of receptor-targeted drug discovery, this compound serves as a valuable scaffold for constructing novel ligands. The process involves conjugating the oxazole moiety to known, alkyne-functionalized pharmacophores that have an affinity for a specific receptor. This allows for the exploration of new chemical space around a known ligand to enhance binding affinity, improve selectivity across receptor subtypes, or modify functional activity (e.g., converting an agonist to an antagonist).
For example, research on sphingosine-1-phosphate receptor 1 (S1P₁) agonists has successfully utilized oxazole and triazole derivatives to develop potent and selective compounds. nih.gov Following this principle, this compound could be clicked onto an alkyne-modified core known to bind to a G-protein-coupled receptor (GPCR) or an ion channel. The resulting derivatives are then subjected to radioligand binding assays to determine their affinity (Kᵢ) for the target receptor. Further functional assays are performed to characterize them as agonists, antagonists, or allosteric modulators. semanticscholar.org The oxazole ring can serve to orient the key interacting groups correctly or to occupy an accessory binding pocket, thereby influencing the ligand's pharmacological profile.
Cellular Pathway Modulation
The functional consequences of enzyme inhibition or receptor binding are ultimately observed through the modulation of cellular signaling pathways. Preclinical evaluation of derivatives synthesized from the this compound scaffold involves cell-based assays to confirm their mechanism of action and assess their impact on specific pathways. For instance, if a derivative is designed to inhibit a particular kinase, its effect on the downstream phosphorylation of substrate proteins would be measured via techniques like Western blotting or ELISA.
Studies have shown that certain oxazole derivatives can modulate critical cellular pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is central to cellular energy homeostasis and is a target for metabolic diseases. nih.gov A library of compounds derived from this compound could be screened in cell models to identify modulators of pathways involved in proliferation, inflammation, or metabolism. High-content screening and reporter gene assays are often employed to assess the impact of these novel compounds across multiple cellular events simultaneously.
Applications in Materials Science Research
The this compound compound is a valuable building block in materials science, primarily due to the reactivity of its azide group in click chemistry. acs.org This allows for the covalent incorporation of the oxazole unit into a wide range of materials, including polymers and nanomaterials, thereby imparting specific chemical, thermal, or optical properties to the final product.
Polymer Synthesis
The azide-alkyne cycloaddition reaction is a powerful tool in macromolecular engineering for both the synthesis and functionalization of polymers. rsc.orgresearchgate.net this compound can be used in several ways:
Polymer Functionalization: Pre-formed polymers containing alkyne side-chains can be modified by "clicking" this compound onto the polymer backbone. This process, known as post-polymerization modification, attaches the oxazole moiety as a pendant group, which can alter the polymer's solubility, thermal stability, or ability to coordinate with metals.
Monomer for Polytriazole Synthesis: The compound can act as a monomer in step-growth polymerization when reacted with molecules containing two or more alkyne groups (dialkynes or trialkynes). This results in the formation of a polytriazole backbone with pendant 4-(methyl)-1,3-oxazole groups, creating a highly functionalized and structurally defined polymer. nih.gov
The incorporation of heterocyclic rings like oxazole into polymer structures is known to enhance thermal resistance and can introduce specific electronic properties, making such materials candidates for applications in advanced electronics or as specialty coatings.
| Polymer Strategy | Reactants | Resulting Polymer Structure | Potential Application |
|---|---|---|---|
| Post-Polymerization Modification | Poly(styrene-co-4-ethynylstyrene) + this compound | Polystyrene backbone with oxazole-methyl-triazole side chains. | Functional films, specialty resins. |
| Step-Growth Polymerization | 1,4-Diethynylbenzene + this compound | Linear polytriazole chain with regularly spaced oxazole side groups. | High-performance thermoplastics, gas separation membranes. |
| Cross-linked Network Formation | Tris(4-ethynylphenyl)amine + this compound | Cross-linked polytriazole network with embedded oxazole units. | Thermosetting materials, porous polymers for catalysis. |
Nanomaterial Fabrication
The surface functionalization of nanomaterials is critical for tailoring their properties for specific applications in catalysis, sensing, and biomedicine. nih.gov The azide group of this compound makes it an ideal candidate for covalently attaching the oxazole moiety to the surface of various nanomaterials using click chemistry.
The typical process involves first modifying the nanomaterial surface with an alkyne-terminated ligand. For example, gold nanoparticles (AuNPs) can be coated with an alkyne-terminated thiol, or silica-coated magnetic nanoparticles (MNPs) can be treated with an alkyne-functionalized silane. hiyka.comresearchgate.net These "activated" nanoparticles are then reacted with this compound. The azide-alkyne cycloaddition reaction forms a stable triazole linkage, effectively grafting the oxazole unit onto the nanoparticle surface. mdpi.comacs.orghiyka.com
This surface modification can enhance the nanoparticle's stability and dispersibility in different solvents, provide a coordination site for metal ions via the oxazole's nitrogen and oxygen atoms, or serve as a platform for further chemical modifications. nih.govjsynthchem.comjsynthchem.com Additionally, magnetic nanoparticles have been used as recoverable catalysts for the synthesis of oxazole derivatives, highlighting the synergy between nanomaterials and oxazole chemistry. nanomaterchem.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of molecules like 4-(azidomethyl)-1,3-oxazole. irjweb.comresearchgate.net DFT methods are employed to calculate various molecular properties that provide a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics. irjweb.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller energy gap generally implies higher reactivity. irjweb.com
For a hypothetical analysis of an oxazole (B20620) derivative, DFT calculations (e.g., using the B3LYP functional with a 6-311G++(d,p) basis set) would yield optimized molecular geometry, including bond lengths and angles. irjweb.com These calculations would also provide insights into the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Such studies on related oxazole derivatives have revealed that the oxazole ring and adjacent moieties are often coplanar, which can influence molecular interactions. irjweb.com
Table 1: Hypothetical Quantum Chemical Parameters for an Oxazole Derivative Calculated by DFT
| Parameter | Value | Significance |
| HOMO Energy (EHOMO) | -5.65 eV | Electron-donating capacity |
| LUMO Energy (ELUMO) | 0.81 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.84 eV | Chemical reactivity and stability |
| Chemical Potential (µ) | -2.42 eV | Tendency to escape from a phase |
| Global Hardness (η) | 2.42 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.21 eV | Propensity to accept electrons |
Note: Data presented is illustrative and based on typical values for oxazole derivatives as found in the literature. irjweb.com
These quantum chemical descriptors are crucial for understanding the intrinsic properties of this compound, predicting its behavior in chemical reactions, and serving as a foundation for more complex simulations.
Molecular Docking Simulations for Ligand-Target Interactions of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. ekb.egnih.gov This method is instrumental in drug design for screening virtual libraries of compounds and for understanding the specific interactions that drive ligand binding. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the structural basis for their activity. bibliotekanauki.plnih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Derivatives of this compound would be designed and their low-energy conformations generated. Docking software then places these ligands into the active site of the receptor and scores the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). ekb.eguomustansiriyah.edu.iq
Studies on similar 1,3,4-oxadiazole (B1194373) and 1,3-oxazole derivatives have demonstrated their potential to inhibit enzymes like cyclooxygenase (COX-1 and COX-2). ekb.egbibliotekanauki.pl Docking analyses of these compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the enzyme's active site. uomustansiriyah.edu.iq For instance, derivatives could be docked into the active sites of COX enzymes to predict their anti-inflammatory potential. nih.gov The results would highlight which derivatives have the best fit and the strongest interactions, guiding the synthesis of more potent and selective inhibitors.
Table 2: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives against COX-2
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative A | -9.8 | TYR 355, SER 530 | Hydrogen Bond |
| Derivative B | -9.2 | ARG 120, TYR 355 | Hydrogen Bond, Pi-Alkyl |
| Derivative C | -8.5 | LEU 352, VAL 523 | Hydrophobic |
| Reference (Celecoxib) | -10.5 | ARG 513, HIS 90 | Hydrogen Bond, Pi-Sulfur |
Note: This table is a hypothetical representation of docking results, drawing on data from studies of other cyclooxygenase inhibitors. ekb.eguomustansiriyah.edu.iq
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-receptor complex, analyze conformational changes, and calculate binding free energies with greater accuracy.
Following a docking study, the most promising ligand-protein complexes involving derivatives of this compound would be subjected to MD simulations. These simulations, typically run for nanoseconds, solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
MD simulations are crucial for validating the results of molecular docking and for providing a more realistic representation of the interactions in a physiological environment.
Prediction of Reactivity and Synthetic Pathway Optimization
Computational chemistry can also play a role in predicting the reactivity of this compound and in optimizing its synthetic pathways. The electronic parameters obtained from DFT calculations, such as the energies of frontier molecular orbitals and the molecular electrostatic potential map, can be used to predict the most likely sites for chemical reactions. irjweb.com
For instance, the azide (B81097) group is known for its utility in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. Computational models can be used to study the reaction mechanisms and activation energies for such reactions involving this compound, helping to determine the optimal reaction conditions.
Furthermore, computational tools can aid in retrosynthetic analysis, proposing potential synthetic routes. While numerous methods exist for the synthesis of the oxazole ring, computational analysis can help in selecting the most efficient pathway by evaluating the thermodynamics and kinetics of different reaction steps. nih.gov For example, predicting the feasibility of an intramolecular cyclocondensation versus other routes can save significant experimental time and resources.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
While the synthesis of the isomeric 2-(azidomethyl)oxazoles has been documented, a direct and high-yielding synthesis of 4-(azidomethyl)-1,3-oxazole remains an area ripe for investigation. A plausible and efficient route would likely involve the synthesis of a 4-(halomethyl)-1,3-oxazole or a 4-(sulfonyloxymethyl)-1,3-oxazole precursor, followed by a nucleophilic substitution with an azide (B81097) source, such as sodium azide. The development of sustainable synthetic methods for the oxazole (B20620) core itself is also a key focus. Green chemistry principles, such as the use of non-toxic reagents and solvents, and catalytic approaches are being explored to create more environmentally friendly pathways to functionalized oxazoles.
Future research will likely focus on optimizing reaction conditions to improve yields, minimize byproducts, and ensure scalability. The development of one-pot procedures starting from readily available materials would significantly enhance the accessibility of this compound for broader applications.
Exploration of Diverse Reactivity Profiles
The azide group is the most prominent reactive handle on the this compound scaffold. Its participation in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a well-established and powerful tool for molecular assembly. This reaction is expected to be a primary focus for exploring the reactivity of this compound, allowing for the facile conjugation with a vast array of alkyne-containing molecules to generate stable triazole linkages.
Beyond click chemistry, the azide can undergo other transformations, such as the Staudinger ligation with phosphines to form an amide bond, or reduction to a primary amine, which can then be further functionalized. The oxazole ring itself, while generally stable, can participate in certain cycloaddition reactions, although this reactivity is less commonly exploited. Future studies will likely investigate the full scope of the azide's reactivity in the context of the oxazole scaffold and explore any unique reactivity imparted by the electronic nature of the 4-substituted oxazole ring.
Table 1: Potential Reactivity Profile of this compound
| Reaction Type | Reactant | Product | Potential Applications |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition (Click Chemistry) | Terminal Alkyne | 1,2,3-Triazole | Bioconjugation, Materials Science, Drug Discovery |
| Staudinger Ligation | Phosphine | Amide | Peptide Synthesis, Protein Modification |
Innovative Applications in Targeted Chemical Biology
The true potential of this compound may lie in its application as a tool in chemical biology. Its ability to participate in bioorthogonal reactions, such as click chemistry, makes it an ideal candidate for labeling and tracking biomolecules in their native environment. By incorporating an alkyne handle onto a protein, nucleic acid, or other biological molecule of interest, this compound can be used to attach fluorescent dyes, affinity tags, or drug molecules with high specificity.
The oxazole core itself is found in numerous natural products with diverse biological activities, suggesting that derivatives of this compound could possess interesting pharmacological properties. Future research will undoubtedly focus on synthesizing libraries of compounds derived from this scaffold and screening them for various biological targets. This could lead to the discovery of new therapeutic agents or molecular probes to investigate complex biological processes.
Integration with High-Throughput Screening and Combinatorial Chemistry
The modular nature of the click reaction makes this compound an excellent building block for combinatorial chemistry and high-throughput screening (HTS). By reacting this scaffold with a diverse library of alkynes, a vast number of unique compounds can be rapidly synthesized in parallel. These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities.
The development of automated synthesis platforms could further accelerate the generation of these libraries, allowing for the exploration of a much larger chemical space. The integration of this compound into HTS workflows has the potential to significantly expedite the drug discovery process.
Advanced Computational Design for Rational Scaffold Modification
Computational chemistry and molecular modeling will play a crucial role in guiding the future development of this compound derivatives. Density Functional Theory (DFT) studies can be employed to understand the electronic structure and reactivity of the molecule, helping to predict its behavior in various chemical reactions. By calculating frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into the molecule's nucleophilic and electrophilic character, aiding in the design of new reactions.
Furthermore, in silico drug design and molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. This rational design approach can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug discovery pipeline. Computational tools will be invaluable for rationally modifying the oxazole scaffold to optimize its biological activity and pharmacokinetic properties.
Q & A
Q. Q: What are the common synthetic routes for 4-(azidomethyl)-1,3-oxazole?
A: The compound is typically synthesized via nucleophilic substitution of a halomethyl-substituted oxazole precursor with sodium azide (NaN₃). This reaction is performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures (~40–60°C) to ensure complete conversion. Purification often involves chromatography or crystallization .
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized to improve azide substitution efficiency?
A: Key parameters include:
- Solvent choice : DMSO enhances nucleophilicity of azide ions compared to acetonitrile.
- Temperature control : Elevated temperatures (50–60°C) accelerate substitution but require careful monitoring due to azide instability.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.
Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>80%) .
Basic Characterization
Q. Q: What analytical techniques are essential for characterizing this compound?
A: Standard methods include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., azidomethyl proton at δ 4.1–4.3 ppm).
- FT-IR : Detect the azide stretch (~2100 cm⁻¹).
- Elemental analysis : Validate C, H, N composition.
- Mass spectrometry (EI-MS or ESI-MS) : Confirm molecular ion peaks (e.g., m/z 214.22 for C₁₁H₁₀N₄O) .
Advanced Structural Elucidation
Q. Q: How can 2D NMR and isotopic labeling resolve ambiguities in azide positioning?
A: 2D experiments (¹H-¹³C HMBC, ¹H-¹⁵N HMBC) map correlations between azide protons and adjacent carbons/nitrogens. Isotopic labeling (¹⁵N-azide) enhances sensitivity in detecting azide-specific signals. For example, ¹⁵N NMR can distinguish azide nitrogen environments .
Basic Applications
Q. Q: What are the primary research applications of this compound?
A: The compound is used in:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked biomolecules.
- Bioconjugation : Labeling proteins or nucleic acids via azide-specific reactions.
- Drug discovery : As a scaffold for bioactive molecule synthesis .
Advanced Mechanistic Studies
Q. Q: How does the azidomethyl group influence reactivity in cycloaddition reactions?
A: The azide acts as a 1,3-dipole in Huisgen cycloaddition, reacting with strained alkynes (e.g., dibenzocyclooctyne) under catalyst-free conditions. Computational studies (DFT) show that electron-withdrawing substituents on the oxazole ring lower the activation energy by stabilizing the transition state .
Basic Safety Considerations
Q. Q: What safety protocols are critical when handling this compound?
A: Key precautions include:
- Explosivity : Avoid shock, friction, or high temperatures (>100°C).
- Ventilation : Use fume hoods to prevent inhalation of azide vapors.
- Storage : Keep in dark, cool conditions with inert gas (argon) to minimize decomposition .
Advanced Stability Enhancement
Q. Q: How can the thermal stability of azidomethyl derivatives be improved?
A: Stabilization strategies include:
- Dilution : Store azides in dilute solutions (<10% w/v).
- Additives : Incorporate chelators (EDTA) to sequester metal impurities that catalyze decomposition.
- Cryogenic storage : Maintain at –20°C in amber vials .
Data Contradictions
Q. Q: How can discrepancies in reported biological activity be resolved?
A: Variations in cytotoxicity or binding affinity often arise from:
- Substituent effects : Methyl or phenyl groups alter lipophilicity and target interactions (e.g., SAR studies show methyl enhances membrane permeability).
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Meta-analyses using standardized protocols are recommended .
Advanced Comparative Reactivity
Q. Q: How do oxazole derivatives compare to thiazole/imidazole analogs in nucleophilic reactions?
A: Oxazoles exhibit lower basicity (pKa ~0.5) than thiazoles (pKa ~2.5), making them less reactive toward electrophiles. However, the azidomethyl group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at the oxazole C-2 position .
Methodological Validation
Q. Q: What validation steps ensure reproducibility in azide-alkyne cycloaddition?
A: Critical steps include:
- Purity checks : Confirm azide and alkyne purity via HPLC (>95%).
- Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuSO₄/ascorbate) for reaction efficiency.
- Kinetic monitoring : Use in-situ IR or Raman to track azide consumption .
Advanced Computational Modeling
Q. Q: How can molecular docking predict the bioactivity of this compound derivatives?
A: Docking studies (e.g., AutoDock Vina) with target proteins (e.g., tubulin or kinases) identify key interactions:
- Hydrogen bonding : Between the oxazole oxygen and active-site residues.
- π-π stacking : Phenyl substituents interacting with aromatic side chains.
MD simulations refine binding stability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
